molecular formula C15H17NO B2428338 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428469-37-8

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2428338
CAS RN: 428469-37-8
M. Wt: 227.307
InChI Key: MWNHAMXKXHWMFI-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring. Both rings are substituted with methyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like Wittig olefination or chlorination .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrole rings can undergo electrophilic substitution reactions, and the aldehyde group can participate in various reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds like 2,3-dimethylphenol are insoluble in water and are incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents .

Scientific Research Applications

Enantiomer Separation and Characterization

Sterically hindered N-aryl pyrroles, including compounds similar to 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been a subject of interest due to their ability to form diastereoisomeric association complexes. These complexes are significant for understanding the chemical shifts in nuclear magnetic resonance spectroscopy and for achieving the separation of enantiomers through liquid chromatography. Research highlights the importance of understanding the barrier to rotation around the C-N bond in such compounds (Vorkapić-Furač et al., 1989).

Synthesis and Characterization of Oxadiazoles

Studies involving this compound derivatives have explored the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. These findings contribute to the body of knowledge on the chemical behavior and potential applications of these compounds in various fields (Potkin et al., 2009).

Molecular Structure and Hydrogen-Bonding

Research focusing on derivatives of 2,4-dimethylpyrrole has provided insights into the crystal and molecular structures, particularly highlighting hydrogen-bonding patterns. Understanding these patterns is crucial for the potential application of these compounds in material science and pharmaceuticals (Senge & Smith, 2005).

Quantum Chemical Calculations and Computational Studies

Computational studies have been conducted on pyrrole derivatives to understand their molecular electrostatic potential surface, natural bond orbital interactions, and other electronic descriptors. These studies are pivotal for predicting the sites and nature of interactions in these molecules, which is beneficial for designing new materials with specific properties (Singh et al., 2014).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, related to the structural family of this compound, have been developed and studied for their luminescence sensing properties. Such frameworks have potential applications in the development of fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, a compound with a similar structure, dexmedetomidine, acts as an agonist of α2-adrenergic receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, 2,3-dimethylphenol is highly toxic by inhalation, ingestion, or skin absorption, and is corrosive .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-6-5-7-15(12(10)3)16-11(2)8-14(9-17)13(16)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNHAMXKXHWMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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